2-(Propan-2-yl)-5,5-bis[(propan-2-yl)oxy]-1,3,2-dioxaborinane
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Overview
Description
2-(Propan-2-yl)-5,5-bis[(propan-2-yl)oxy]-1,3,2-dioxaborinane is a boron-containing compound with a unique structure that includes two isopropyl groups and a dioxaborinane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Propan-2-yl)-5,5-bis[(propan-2-yl)oxy]-1,3,2-dioxaborinane typically involves the reaction of boronic acid derivatives with isopropyl alcohol under controlled conditions. The reaction is often catalyzed by acids such as sulfuric acid or benzenesulfonic acid to facilitate the formation of the dioxaborinane ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of ion exchange resins to catalyze the reaction between isopropanol and boronic acid derivatives. This method allows for efficient and scalable production of the compound .
Chemical Reactions Analysis
Types of Reactions
2-(Propan-2-yl)-5,5-bis[(propan-2-yl)oxy]-1,3,2-dioxaborinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert the compound into borohydrides.
Substitution: The isopropyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various alkylating agents. The reactions typically occur under mild to moderate temperatures and may require the presence of catalysts .
Major Products
The major products formed from these reactions include boronic acids, borate esters, and substituted dioxaborinanes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(Propan-2-yl)-5,5-bis[(propan-2-yl)oxy]-1,3,2-dioxaborinane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the formation of boron-containing compounds.
Biology: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored as a potential drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of advanced materials, including polymers and ceramics
Mechanism of Action
The mechanism by which 2-(Propan-2-yl)-5,5-bis[(propan-2-yl)oxy]-1,3,2-dioxaborinane exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form stable complexes with hydroxyl and amino groups, which allows it to interact with biological molecules and materials. This interaction can lead to the formation of borate esters or boronic acids, which are key intermediates in many chemical and biological processes .
Comparison with Similar Compounds
Similar Compounds
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar structure but with tetramethyl groups instead of isopropyl groups.
1-((1-((1-Methoxypropan-2-yl)oxy)propan-2-yl)oxy)propan-2-ol: Contains methoxy and propan-2-yl groups, used in different applications.
Uniqueness
2-(Propan-2-yl)-5,5-bis[(propan-2-yl)oxy]-1,3,2-dioxaborinane is unique due to its specific arrangement of isopropyl groups and the dioxaborinane ring. This structure provides distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in synthesis and materials science .
Properties
CAS No. |
89561-45-5 |
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Molecular Formula |
C12H25BO4 |
Molecular Weight |
244.14 g/mol |
IUPAC Name |
2-propan-2-yl-5,5-di(propan-2-yloxy)-1,3,2-dioxaborinane |
InChI |
InChI=1S/C12H25BO4/c1-9(2)13-14-7-12(8-15-13,16-10(3)4)17-11(5)6/h9-11H,7-8H2,1-6H3 |
InChI Key |
TYXNGUHMRSIQHX-UHFFFAOYSA-N |
Canonical SMILES |
B1(OCC(CO1)(OC(C)C)OC(C)C)C(C)C |
Origin of Product |
United States |
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